4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid
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Overview
Description
4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[113103,1004,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid is a complex organic compound with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of amide and ester bonds, as well as the introduction of hydroxyl groups. Typical synthetic routes may include:
Amide Formation: Reacting an amine with a carboxylic acid derivative (e.g., acid chloride or anhydride) under mild conditions.
Esterification: Reacting a carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Hydroxyl Group Introduction: Using oxidation reactions or protecting group strategies to introduce hydroxyl groups at specific positions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: Using specific catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 (sodium borohydride).
Substitution: Nucleophilic substitution reactions at the amide or ester positions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (potassium permanganate).
Reducing Agents: NaBH4, LiAlH4 (lithium aluminum hydride).
Catalysts: Sulfuric acid, DCC.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
This compound’s complex structure and functional groups make it suitable for various scientific research applications, including:
Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its potential as a biochemical probe or inhibitor.
Medicine: Exploring its therapeutic potential as a drug candidate.
Industry: Utilizing its unique properties in material science or as a catalyst.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups used as a solvent and synthetic intermediate.
Other Benzamides: Compounds with similar amide functional groups used in various pharmaceutical applications.
Uniqueness
This compound’s uniqueness lies in its highly intricate structure, which combines multiple functional groups and stereocenters, making it a valuable target for synthetic and mechanistic studies.
Properties
Molecular Formula |
C51H55NO17 |
---|---|
Molecular Weight |
954.0 g/mol |
IUPAC Name |
4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C51H55NO17/c1-27-33(66-47(62)41(67-37(58)23-22-36(56)57)39(30-16-10-7-11-17-30)52-45(60)31-18-12-8-13-19-31)25-51(63)44(68-46(61)32-20-14-9-15-21-32)42-49(6,34(55)24-35-50(42,26-64-35)69-29(3)54)43(59)40(65-28(2)53)38(27)48(51,4)5/h7-21,33-35,39-42,44,55,63H,22-26H2,1-6H3,(H,52,60)(H,56,57)/t33-,34-,35?,39-,40+,41+,42-,44+,49+,50?,51+/m0/s1 |
InChI Key |
RBNOJYDPFALIQZ-MUASYTJVSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4C([C@H]3[C@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Origin of Product |
United States |
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